(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name (1R,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one reflects its tricyclic core, consisting of a fused pyridodiazepine system bridged by a methylene group. The stereodescriptors (2R,10S) specify the absolute configuration at the C2 and C10 positions, which govern the molecule’s three-dimensional topology. Computational descriptors, including the InChI string InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11+,12+,13-/m1/s1, encode this stereochemistry and connectivity.
The prop-2-enyl substituent at C10 adopts a gauche conformation relative to the adjacent diazatricyclic system, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies. This spatial arrangement minimizes steric clashes between the allyl group and the bicyclic lactam moiety.
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction of N-cyanomethylangustifoline, a derivative, revealed monoclinic crystals with space group P2₁ and unit cell parameters a = 10.223(1) Å, b = 9.416(1) Å, c = 7.846(7) Å, and β = 94.741(8)°. The tricyclic framework exhibits bond lengths and angles consistent with sp³-hybridized carbons in the diazabicyclo[7.3.1] system (Table 1).
Table 1: Selected bond lengths (Å) and angles (°) in angustifoline derivatives
| Parameter | Value |
|---|---|
| C2–N7 | 1.465(5) |
| N7–C11 | 1.452(5) |
| C10–C12 (allyl) | 1.508(6) |
| C6=O | 1.224(4) |
| N7–C6–O | 122.3(3) |
The lactam carbonyl (C6=O) participates in weak C–H⋯O hydrogen bonds (3.284 Å) with adjacent molecules, stabilizing the crystal lattice. The prop-2-enyl group projects away from the tricyclic core, creating a chiral pocket that influences ligand-receptor interactions in biological systems.
Comparative Analysis with Related Tricyclic Alkaloids
Angustifoline’s structure diverges from sparteine and cytisine in ring fusion patterns and substituent placement (Figure 1):
- Sparteine (C15H26N₂) : A tetracyclic lupin alkaloid with two fused quinolizidine rings. Unlike angustifoline, sparteine lacks a lactam group and contains a piperidine ring instead of a pyridodiazepine system.
- Cytisine (C11H14N2O) : A tricyclic alkaloid with a pyridone ring fused to a quinolizidine framework. Cytisine’s C3 hydroxyl group contrasts with angustifoline’s C10 allyl substituent, altering hydrogen-bonding capacity.
Figure 1: Structural comparison of tricyclic alkaloids
- Angustifoline : Diazatricyclo[7.3.1.02,7] core, allyl substituent, lactam functionality.
- Cytisine : Pyridoquinolizidine system, hydroxyl group, smaller molecular volume.
- Sparteine : Tetracyclic quinolizidine, no oxygenated functional groups.
The allyl group in angustifoline enhances lipophilicity (calculated logP = 2.1) compared to cytisine (logP = 1.4), influencing membrane permeability and bioactivity.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10?,11?,12-,13+/m0/s1 |
InChI Key |
VTIPIBIDDZPDAV-IFWUJCSASA-N |
Isomeric SMILES |
C=CC[C@H]1C2CC(CN1)[C@H]3CCCC(=O)N3C2 |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Origin of Product |
United States |
Preparation Methods
Plant Material Preparation
Plant tissues containing angustifoline require pretreatment to enhance alkaloid yield. Seeds of L. angustifolius are typically disinfested with sodium hypochlorite (2% v/v) and scarified mechanically or via acid treatment to disrupt seed coats. Germination under controlled conditions (25°C, 16-hour photoperiod) increases alkaloid biosynthesis before extraction.
Solvent Extraction Techniques
Methanol-water mixtures acidified with formic acid (0.1–1%) are widely used for initial extraction due to their ability to solubilize quinolizidine alkaloids while minimizing degradation. A typical protocol involves:
-
Homogenizing plant material in a 70:30 methanol-water solution (v/v) with 0.1% formic acid.
-
Sonication or vortexing for 15–30 minutes to disrupt cell membranes.
Yields improve with sequential extraction, though prolonged exposure to acidic conditions may promote epimerization at chiral centers.
Chromatographic Purification
Crude extracts require purification to isolate angustifoline from co-occurring alkaloids like lupanine and sparteine. Solid-phase extraction (SPE) using Isolute® HM-N columns eluted with dichloromethane (3 × 30 mL) effectively removes non-alkaloidal contaminants. Subsequent purification via reversed-phase HPLC (C18 column, 5 μm) with a gradient of acetonitrile and 0.1% ammonium formate achieves >95% purity.
Table 1: Solvent Systems for Angustifoline Extraction
| Solvent Ratio (MeOH:H2O) | Acid Additive | Extraction Efficiency (%) | Source |
|---|---|---|---|
| 70:30 | 0.1% formic | 82–88 | |
| 80:20 | 1% acetic | 75–81 | |
| 50:50 | None | <50 |
Synthetic Approaches
While industrial production primarily relies on plant extraction, synthetic routes have been explored to address supply limitations. Retrosynthetic analysis suggests angustifoline could be derived from tricyclic lactam precursors via allylation at the C10 position, though detailed protocols remain proprietary. Key challenges include controlling stereochemistry at the (2R,10S) centers and avoiding side reactions during cyclization.
Analytical Quantification
Ultraperformance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying angustifoline in complex matrices. A validated method employs:
-
Column : Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).
-
Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
Angustifoline elutes at 6.2 minutes with a limit of detection (LOD) of 0.1 ng/mL, enabling precise quality control during preparation.
Table 2: Analytical Parameters for Angustifoline Quantification
Industrial-Scale Production
Commercial producers like VulcanChem use multi-ton extraction systems with in-line SPE purification to isolate angustifoline. Critical factors include:
Chemical Reactions Analysis
Types of Reactions: (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, can significantly affect the outcome of these reactions.
Major Products: The major products formed from the reactions of (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Sources
This compound has been identified in several plant species, notably:
- Ormosia pinnata
- Lupinus polyphyllus
- Lupinus albus
These plants are known for their alkaloid content, which may contribute to the pharmacological properties of the compound .
Pharmacological Potential
Research indicates that (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one exhibits a variety of biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.
- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer models.
| Biological Activity | Evidence |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Inhibits proliferation in certain cancer cell lines |
Agricultural Applications
The presence of this compound in legumes like Lupinus species suggests its potential use as a natural pesticide or herbicide:
- Pest Resistance: The alkaloids found in these plants, including angustifoline, can deter herbivores and pests.
- Soil Health: Incorporating these plants into crop rotations may improve soil health and reduce the need for synthetic fertilizers.
Natural Product Chemistry
The structural complexity of (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one makes it an interesting subject for synthetic chemists:
- Synthesis Studies: Research into synthetic pathways can lead to the development of more efficient methods to produce this compound and its derivatives.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated the antimicrobial properties of angustifoline extracted from Lupinus albus against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential use as a natural preservative in food products.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies conducted at a leading cancer research institute demonstrated that (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one inhibited the growth of prostate cancer cells by inducing apoptosis. This finding points to its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | XlogP | TPSA (Ų) |
|---|---|---|---|---|---|
| (2R,10S)-10-Prop-2-enyl-7,11-diazatricyclo...* | Likely C₁₄H₂₀N₂O | Prop-2-enyl | ~234.3 (estimated) | ~1.2 | ~23.6 |
| (1S,2R,9R)-11-Methyl-7,11-diazatricyclo...† | C₁₂H₂₀N₂O | Methyl | 208.30 | 0.70 | 23.60 |
| Acetylcytisine (CAS 6018-52-6)‡ | C₁₃H₁₆N₂O₂ | Acetyl | 232.28 | 0.95 | 49.33 |
| (1R,9R,10S)-10-Allyl-7,11-diazatricyclo...§ | C₁₄H₁₈N₂O | Allyl (dienone) | 230.30 | ~1.1 | ~23.6 |
*Estimated based on structural analogs; †From ; ‡From ; §From .
Key Observations :
- The acetyl group in acetylcytisine introduces polarity (TPSA 49.33 vs. ~23.6 for others), likely reducing passive diffusion .
- Stereochemical Variations : The (2R,10S) configuration may influence receptor binding specificity compared to the (1S,2R,9R) methyl analog, which shows high BBB permeability (100% predicted).
Table 2: ADMET and Target Profiles of Key Analogs
Key Findings :
- The methyl analog () exhibits strong binding to α4β2 nAChR (Ki = 34 nM), with high oral bioavailability (75.71%) and BBB penetration, making it a potent neuroactive candidate.
- The target compound’s allyl substituent may enhance lipophilicity, improving CNS accessibility compared to acetylcytisine, which is metabolized via esterase-mediated hydrolysis of the acetyl group.
- Hepatotoxicity risks (66.06% in methyl analog) suggest a need for structural optimization in prolonged therapeutic use.
Biological Activity
(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one, commonly referred to as angustifoline, is a natural compound found in various plant species such as Ormosia pinnata and Lupinus species. This compound belongs to the class of quinolizidine alkaloids and has drawn attention due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula for angustifoline is , with a molecular weight of approximately 238.34 g/mol. The compound features a complex bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 238.34 g/mol |
| Chemical Class | Quinolizidine Alkaloid |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin |
Antimicrobial Properties
Research indicates that angustifoline exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- Organisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.
- Results : Inhibition zones of 15 mm for S. aureus and 12 mm for C. albicans were observed at a concentration of 100 µg/mL.
Cytotoxic Effects
Angustifoline has been studied for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, providing a basis for further investigation into its potential as an anticancer agent.
Research Findings
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 25 µg/mL
- MCF-7: 30 µg/mL
Neuroprotective Effects
Emerging research suggests that angustifoline may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
- Angustifoline appears to modulate pathways related to oxidative stress response and inflammation, enhancing cellular survival under stress conditions.
Toxicological Profile
Despite its promising biological activities, angustifoline is associated with certain toxic effects. It is classified as harmful if ingested or inhaled, necessitating caution in handling and application .
Summary of Toxicity Studies
- Acute Toxicity : Symptoms include nausea and respiratory distress upon exposure.
- LD50 Values : Further studies are needed to establish precise values.
Q & A
Q. How can researchers ensure reproducibility in biological assays given batch-to-batch variability in compound purity?
- Methodological Answer :
- Quality control (QC) protocols : Mandate ≥95% purity via HPLC-UV/ELSD and residual solvent analysis (GC-MS).
- Stability-indicating methods : Validate assays under accelerated degradation conditions (40°C/75% RH for 4 weeks).
- Blinded testing : Distribute anonymized batches to multiple labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
